(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine
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Overview
Description
(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine is an organic compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of a 2,2-dimethylpropyl group and a 4-methoxyphenylmethyl group attached to an amine functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine typically involves the reaction of 4-methoxybenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethylpropyl)[(4-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxyl group instead of a methoxy group.
(2,2-Dimethylpropyl)[(4-chlorophenyl)methyl]amine: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and potentially affect its biological activity .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)10-14-9-11-5-7-12(15-4)8-6-11/h5-8,14H,9-10H2,1-4H3 |
InChI Key |
NRGLVLGGTHTQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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